molecular formula C11H9N B8464009 2-(2-Ethynylphenyl)propanenitrile

2-(2-Ethynylphenyl)propanenitrile

Cat. No. B8464009
M. Wt: 155.20 g/mol
InChI Key: USDRKBRDEFLJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

2-(2-(2-(Trimethylsilyl)ethynyl)phenyl)propanenitrile (2.16 g, 9 mmol) was stirred with 5N NaOH (10 mL, 50 mmol) and THF (20 mL) at room temperature for 1 hour. The reaction mixture was acidified with 5N HCl (13 mL) until the pH was about 2. The aqueous mixture was then extracted with EtOAc (3×50 mL). The combined organic layers were extracted with water (3×50 mL) and once with brine (50 mL), dried with MgSO4, and concentrated in vacuo to afford a brown oil. MS (m/z)=156 (M+H)+.
Name
2-(2-(2-(Trimethylsilyl)ethynyl)phenyl)propanenitrile
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13].[OH-].[Na+].Cl>C1COCC1>[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13])#[CH:3] |f:1.2|

Inputs

Step One
Name
2-(2-(2-(Trimethylsilyl)ethynyl)phenyl)propanenitrile
Quantity
2.16 g
Type
reactant
Smiles
C[Si](C#CC1=C(C=CC=C1)C(C#N)C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with water (3×50 mL) and once with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil

Outcomes

Product
Name
Type
Smiles
C(#C)C1=C(C=CC=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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